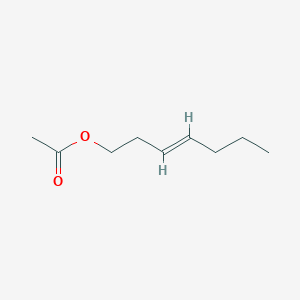
(E)-Hept-3-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-3-Heptenyl acetate, also known as acetate(3E)-3-hepten-1-ol or 3-hepten-1-ol, acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (e)-3-Heptenyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (e)-3-heptenyl acetate is primarily located in the membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
(E)-Hept-3-enyl acetate is an unsaturated ester derived from heptenoic acid and ethanol. Its structure features a double bond between the third and fourth carbon atoms in the heptane chain, which contributes to its unique olfactory properties. The compound is characterized by a pleasant fruity aroma, making it suitable for use in flavoring and fragrance formulations.
Applications in Flavoring and Fragrance
2.1 Flavoring Agent
This compound is utilized as a flavoring agent in food products due to its fruity scent reminiscent of apple or pear. It is commonly used in:
- Beverages : Enhancing the flavor profile of soft drinks and alcoholic beverages.
- Confectionery : Adding fruit flavors to candies and desserts.
- Dairy Products : Used in yogurts and ice creams to impart fruity notes.
2.2 Fragrance Component
In the fragrance industry, this compound serves as a key ingredient in perfumes and scented products. Its properties allow it to blend well with other fragrance components, contributing to complex scent profiles in:
- Personal Care Products : Such as lotions, shampoos, and soaps.
- Household Products : Including air fresheners and cleaning agents.
Safety Assessments
Recent studies have evaluated the safety profile of this compound concerning human health and environmental impact. Key findings include:
- Genotoxicity : Studies indicate that this compound is not genotoxic, meaning it does not damage genetic material .
- Skin Sensitization : The No Expected Sensitization Induction Level (NESIL) for skin sensitization was determined to be 1000 μg/cm² .
- Environmental Safety : The compound has been assessed for ecotoxicity, with findings suggesting it does not pose significant risks to aquatic life .
Research Case Studies
4.1 Study on Flavor Profile Enhancement
A study conducted by the European Food Safety Authority (EFSA) explored the impact of this compound on flavor enhancement in food products. The findings demonstrated that incorporation of this compound significantly improved the sensory attributes of fruit-flavored beverages .
4.2 Fragrance Formulation Research
Research published in fragrance safety assessments highlighted the role of this compound in developing sustainable fragrance formulations. The study emphasized its compatibility with natural ingredients while maintaining safety standards .
Comparative Data Table
The following table summarizes key properties and applications of this compound compared to similar compounds:
| Property/Application | This compound | (Z)-Hept-3-enyl Acetate | Hexenyl Acetate |
|---|---|---|---|
| Chemical Formula | C9H16O2 | C9H16O2 | C8H14O2 |
| Odor Profile | Fruity | Green, grassy | Fruity |
| Primary Use | Flavoring | Fragrance | Flavoring |
| Genotoxicity Assessment | Non-genotoxic | Non-genotoxic | Non-genotoxic |
| NESIL for Skin Sensitization | 1000 μg/cm² | Not established | Not established |
Eigenschaften
CAS-Nummer |
1576-77-8 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
[(E)-hept-3-enyl] acetate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
InChI-Schlüssel |
AAYIYWGTGAUKQY-AATRIKPKSA-N |
SMILES |
CCCC=CCCOC(=O)C |
Isomerische SMILES |
CCC/C=C/CCOC(=O)C |
Kanonische SMILES |
CCCC=CCCOC(=O)C |
Dichte |
0.885-0.887(d20/4) |
Key on ui other cas no. |
1576-78-9 1576-77-8 |
Physikalische Beschreibung |
colourless liquid |
Löslichkeit |
soluble in alcohol, fixed oils; insoluble in wate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















